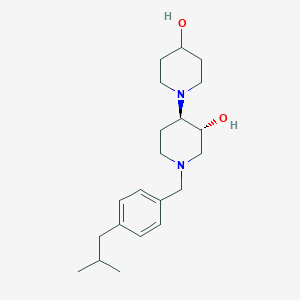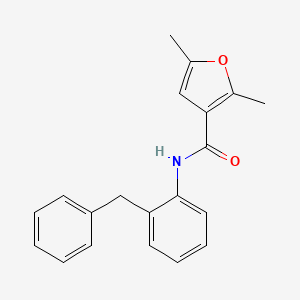amino]benzoyl}amino)-N-propylbenzamide](/img/structure/B5061843.png)
2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)-N-propylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)-N-propylbenzamide, commonly known as CSN5i-3, is a small molecule inhibitor that targets the deubiquitinase activity of the COP9 signalosome subunit 5 (CSN5). It has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)-N-propylbenzamidei-3 targets the deubiquitinase activity of 2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)-N-propylbenzamide, which is a key regulator of the ubiquitin-proteasome pathway. The ubiquitin-proteasome pathway is responsible for the degradation of proteins that are involved in various cellular processes, including cell cycle regulation, DNA repair, and apoptosis. 2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)-N-propylbenzamidei-3 inhibits the deubiquitinase activity of 2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)-N-propylbenzamide, leading to the accumulation of ubiquitinated proteins and subsequent activation of the proteasome-mediated protein degradation pathway. This results in the inhibition of cancer cell growth and the enhancement of chemotherapy drug sensitivity.
Biochemical and Physiological Effects:
2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)-N-propylbenzamidei-3 has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. It also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. In addition, 2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)-N-propylbenzamidei-3 has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, by downregulating the expression of vascular endothelial growth factor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)-N-propylbenzamidei-3 is its specificity for 2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)-N-propylbenzamide, which reduces the risk of off-target effects. It also has a low toxicity profile, making it a safe candidate for clinical trials. However, one limitation of 2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)-N-propylbenzamidei-3 is its poor solubility in water, which can affect its bioavailability and limit its efficacy in vivo.
Direcciones Futuras
Future research on 2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)-N-propylbenzamidei-3 could focus on improving its solubility and bioavailability, as well as evaluating its efficacy in animal models and clinical trials. Other potential future directions could include investigating its potential use in combination therapy with other chemotherapy drugs, as well as exploring its role in other cellular processes beyond cancer.
Métodos De Síntesis
2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)-N-propylbenzamidei-3 can be synthesized using a multi-step process involving the reaction of 4-chlorobenzenesulfonyl chloride with 4-aminobenzoic acid, followed by the reaction of the resulting intermediate with N-methylpropylamine and 2-chloro-N-(4-nitrophenyl)acetamide. The final product is obtained by reducing the nitro group using hydrogen gas in the presence of palladium on carbon.
Aplicaciones Científicas De Investigación
2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)-N-propylbenzamidei-3 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It also enhances the sensitivity of cancer cells to chemotherapy drugs, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
2-[[4-[(4-chlorophenyl)sulfonyl-methylamino]benzoyl]amino]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O4S/c1-3-16-26-24(30)21-6-4-5-7-22(21)27-23(29)17-8-12-19(13-9-17)28(2)33(31,32)20-14-10-18(25)11-15-20/h4-15H,3,16H2,1-2H3,(H,26,30)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLANOAVONVPWFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-{[(4-chlorophenyl)sulfonyl](methyl)amino}phenyl)carbonyl]amino}-N-propylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(5-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5061772.png)
![N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methylcyclohexanamine](/img/structure/B5061777.png)
![N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5061787.png)
![5-acetyl-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methylphenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5061795.png)


![2-[4-(benzyloxy)-3-iodo-5-methoxyphenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B5061814.png)
![1-methyl-4-phenyloctahydro-1H-cyclopenta[b]pyridin-4-yl propanoate hydrochloride](/img/structure/B5061819.png)

![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5061827.png)
![N-[2-(cyclohexylthio)ethyl]-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5061832.png)
![ethyl 5-(aminocarbonyl)-2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B5061837.png)
